2,5-Dimethyl-6-nitrobenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-6-nitro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-5-3-7-9(14-6(2)10-7)4-8(5)11(12)13/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUGPJOZBQQKCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663224 | |
| Record name | 2,5-Dimethyl-6-nitro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686747-49-9 | |
| Record name | 2,5-Dimethyl-6-nitro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2,5 Dimethyl 6 Nitrobenzo D Thiazole and Its Analogues
Classical Synthetic Routes to Benzothiazole (B30560) Core Structures
The foundational benzothiazole ring system is typically assembled through one of two primary strategies: intramolecular cyclization or intermolecular condensation reactions. These methods have been refined over many years to allow for the synthesis of a diverse range of derivatives. researchgate.netijper.org
Intramolecular cyclization is a prominent method for forming the benzothiazole nucleus. This approach generally involves the formation of a C-S bond on an appropriately substituted aniline derivative. A classic example is the Jacobson synthesis, which involves the cyclization of thiobenzanilides. ijper.org Modern variations often employ metal catalysts to facilitate the ring-closing step under milder conditions.
Another significant cyclization pathway involves the intramolecular reaction of thioformanilides. organic-chemistry.org These reactions can be promoted by oxidizing agents, such as 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ), to afford 2-substituted benzothiazoles in high yields at ambient temperatures. organic-chemistry.org Palladium-catalyzed intramolecular cyclization of o-bromophenylthioureas and o-bromophenylthioamides represents another effective route. medicaljournalshouse.com
Table 1: Selected Cyclization Methods for Benzothiazole Synthesis
| Starting Material | Reagent/Catalyst | Key Features |
|---|---|---|
| N-(2-chlorophenyl) benzothioamides | Copper(II)–BINAM complex, Cs2CO3 | Intramolecular C(aryl)-S bond formation under mild conditions. indexcopernicus.com |
| Thioformanilides | DDQ (2,6-dichloro-3,5-dicyano-1,4-benzoquinone) | Metal-free, proceeds at ambient temperature with high yields. organic-chemistry.org |
| o-bromophenylthioureas | Palladium catalyst | Catalytic approach for ring formation. medicaljournalshouse.com |
The most widely employed strategy for synthesizing the benzothiazole core is the condensation of 2-aminobenzenethiols with various carbonyl-containing compounds. mdpi.comekb.eg This versatile method allows for the direct installation of a substituent at the 2-position of the benzothiazole ring.
The reaction of 2-aminobenzenethiol with aldehydes, carboxylic acids, acyl chlorides, or esters is a cornerstone of benzothiazole synthesis. researchgate.netdoaj.orgmdpi.com The choice of the reaction partner directly determines the nature of the C-2 substituent. For instance, condensation with an aldehyde yields a 2-substituted benzothiazoline, which is subsequently oxidized to the corresponding benzothiazole. Using a carboxylic acid or its derivative, such as an acyl chloride, directly yields the 2-substituted benzothiazole. nih.govwikipedia.org A variety of catalysts, including Brønsted acids, Lewis acids, and oxidizing agents, have been utilized to promote these condensation reactions. mdpi.comorganic-chemistry.org
Table 2: Common Condensation Reactions for 2-Substituted Benzothiazoles
| Reactant with 2-Aminobenzenethiol | Catalyst/Conditions | Product Type |
|---|---|---|
| Aldehydes | H2O2/HCl, Ethanol, Room Temp | 2-Aryl/Alkyl-benzothiazole mdpi.commdpi.com |
| Carboxylic Acids | Polyphosphoric acid (PPA), Heat | 2-Aryl/Alkyl-benzothiazole nih.gov |
| Acyl Chlorides | Pyridine, Room Temp | 2-Aryl/Alkyl-benzothiazole wikipedia.orgnih.gov |
| Nitriles | Brønsted acid (e.g., TFOH) | 2-Substituted-benzothiazole ekb.eg |
Targeted Synthesis of 2,5-Dimethyl-6-nitrobenzo[d]thiazole
The synthesis of the specifically substituted this compound requires a more targeted, often multi-step, approach that combines the formation of the benzothiazole core with specific functionalization reactions. researchgate.net
The introduction of a nitro group onto an existing benzothiazole ring is achieved through electrophilic aromatic substitution. The benzothiazole nucleus is susceptible to nitration, typically using a mixture of concentrated nitric acid and sulfuric acid. youtube.comyoutube.comyoutube.com The electron-donating nature of the fused benzene (B151609) ring and the directing effects of existing substituents guide the position of the incoming nitro group.
For a substrate like 2,5-dimethylbenzo[d]thiazole, the methyl group at the 5-position is an ortho-, para-director. The position adjacent to the methyl group (C6) is activated and sterically accessible, making it a favorable site for nitration. The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration or side reactions. youtube.com Modern nitrating reagents, such as N-nitropyrazoles, offer milder conditions and potentially greater control over regioselectivity for complex aromatic systems. nih.gov
The installation of the methyl groups at the C2 and C5 positions is typically accomplished by selecting appropriately substituted starting materials.
5-Methyl Group : The methyl group at the 5-position is introduced by starting with a correspondingly substituted aniline derivative. For the target molecule, the synthesis would begin with 2-amino-4-methylbenzenethiol. This precursor ensures the methyl group is correctly placed on the benzene portion of the final benzothiazole.
2-Methyl Group : The methyl group at the 2-position is installed during the condensation reaction that forms the thiazole (B1198619) ring. Reacting 2-amino-4-methylbenzenethiol with acetic acid, acetic anhydride, or acetyl chloride provides the necessary two-carbon unit with a methyl substituent, leading directly to the formation of the 2,5-dimethylbenzo[d]thiazole core. researchgate.net
Combining the aforementioned strategies, a logical multi-step synthesis for this compound can be devised. researchgate.net A common and effective route involves two primary steps:
Formation of the Dimethylated Core : The first step is the synthesis of 2,5-dimethylbenzo[d]thiazole. This is achieved through the condensation of 2-amino-4-methylbenzenethiol with acetic acid or a derivative thereof. Polyphosphoric acid (PPA) is often used as a catalyst and dehydrating agent for this cyclocondensation.
Nitration of the Core : The second step is the regioselective nitration of the 2,5-dimethylbenzo[d]thiazole intermediate. The intermediate is carefully treated with a nitrating mixture (HNO₃/H₂SO₄) at low temperatures to introduce the nitro group primarily at the C6 position, yielding the final product, this compound.
This sequential approach allows for the controlled and specific placement of each functional group on the benzothiazole scaffold. researchgate.net
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-aminobenzenethiol |
| 2-amino-4-methylbenzenethiol |
| 2,5-dimethylbenzo[d]thiazole |
| Acetic acid |
| Acetic anhydride |
| Acetyl chloride |
| Benzyltrimethylammonium tribromide |
| N-(2-chlorophenyl) benzothioamide |
| Nitric acid |
| o-bromophenylthioamide |
| o-bromophenylthiourea |
| Polyphosphoric acid |
| Sulfuric acid |
| Thioformanilide |
Modern Advances in Benzothiazole Synthesis Relevant to this compound
Catalytic Methods in Heterocyclic Formation
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules like substituted benzothiazoles under milder conditions and with greater efficiency. Various catalytic systems have been developed for the formation of the benzothiazole ring, primarily through the condensation and subsequent cyclization of 2-aminothiophenols with various carbonyl compounds or their equivalents.
Transition metal catalysts are widely employed. For instance, copper-catalyzed methods have proven effective for the condensation of 2-aminobenzenethiols with nitriles or aldehydes to form 2-substituted benzothiazoles. organic-chemistry.org Other transition metals like Ruthenium(III) chloride (RuCl₃) and Palladium(II) acetate (Pd(OAc)₂) have been used to catalyze the intramolecular oxidative coupling of N-arylthioureas to yield 2-aminobenzothiazoles. nih.gov Nickel(II) catalysts have also been shown to be effective in similar transformations. mdpi.com These metal-catalyzed reactions often proceed through mechanisms that facilitate C-S and C-N bond formation, which are crucial steps in constructing the thiazole ring. nih.govmdpi.com
Acid catalysts, both Lewis and Brønsted acids, are also frequently used. Samarium triflate has been utilized as a reusable acid catalyst for the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes in aqueous media. organic-chemistry.org Heterogeneous catalysts, such as those based on silica, offer advantages in terms of easy separation and reusability. For example, a MeSO₃H/SiO₂ system has been used for the condensation of 2-aminothiophenol with carboxylic acids at elevated temperatures. nih.gov Nanoparticle-based catalysts, such as those made of nickel oxide or titanium dioxide, have also emerged as highly efficient systems for benzothiazole synthesis, often requiring milder conditions. ekb.egmdpi.com
Table 1: Overview of Catalytic Systems in Benzothiazole Synthesis
| Catalyst Type | Example Catalyst | Reactants | Key Advantages |
| Transition Metal | Copper (Cu) salts, Pd/C, RuCl₃ | 2-aminothiophenols, aldehydes, nitriles, N-arylthioureas | High efficiency, good functional group tolerance. organic-chemistry.orgnih.govmdpi.com |
| Acid Catalyst | Samarium triflate, MeSO₃H/SiO₂ | o-amino(thio)phenols, aldehydes, carboxylic acids | Reusability, mild reaction conditions. organic-chemistry.orgnih.gov |
| Nanocatalyst | Nickel Oxide (NiO), TiO₂ NPs | 2-aminothiophenol, aromatic aldehydes | High yields, short reaction times, eco-friendly. ekb.egmdpi.com |
| Heterogeneous | KF·Al₂O₃ | 2-aminothiophenol, acid chlorides | Mild conditions, high yields, catalyst recyclability. nih.gov |
Green Chemistry Approaches to Benzothiazole Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of benzothiazole synthesis, this involves using safer solvents, reducing energy consumption, and employing renewable resources and catalysts. semanticscholar.orgairo.co.in
A significant focus has been on replacing volatile and toxic organic solvents with greener alternatives. Water is an ideal green solvent, and several methods have been developed for benzothiazole synthesis in aqueous media. airo.co.inorgchemres.org Ionic liquids and deep eutectic solvents are also gaining traction as recyclable and non-volatile reaction media that can enhance reaction rates and selectivity. airo.co.in Solvent-free reactions, conducted either by grinding reagents together or under melt conditions, represent another important green strategy, minimizing waste generation. nih.govacs.org
Energy efficiency is often improved by using alternative energy sources like microwave irradiation and ultrasonic irradiation. airo.co.inmdpi.com Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating. nih.govmdpi.com
The use of biocatalysts, such as enzymes like laccases, in aqueous and moderate conditions offers high selectivity and minimizes environmental harm. airo.co.in Furthermore, employing reusable heterogeneous catalysts, metal-free organocatalysts, and biodegradable catalysts aligns with green chemistry principles by reducing waste and avoiding the use of toxic heavy metals. nih.govairo.co.in
Table 2: Green Chemistry Strategies for Benzothiazole Synthesis
| Green Approach | Specific Method | Example Conditions | Benefits |
| Alternative Solvents | Water, Ionic Liquids | Reaction of 2-aminothiophenol and aldehydes in H₂O or a choline chloride-based solvent. airo.co.inorgchemres.org | Non-toxic, recyclable, enhanced reaction rates. airo.co.in |
| Energy Efficiency | Microwave/Ultrasonic Irradiation | Condensation of 2-aminothiophenols with chloroacetyl chloride under microwave irradiation. nih.govmdpi.com | Reduced reaction times, increased yields, lower energy use. airo.co.in |
| Alternative Catalysts | Biocatalysts (e.g., laccases), Reusable heterogeneous catalysts | Laccase-catalyzed condensation of 2-aminothiophenol with aryl-aldehydes. mdpi.com | High selectivity, mild conditions, biodegradability, recyclability. airo.co.in |
| Solvent-Free Reactions | Solid-phase synthesis | One-pot reaction of 2-aminothiophenol and benzoic acid derivatives with molecular iodine. nih.gov | Minimized waste, simplified work-up. |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. mdpi.com These reactions streamline synthetic processes by avoiding the isolation of intermediates, thereby saving time, energy, and resources. nih.gov
Several one-pot procedures have been developed for the synthesis of the benzothiazole core. A common approach involves the reaction of an ortho-substituted aniline, a source for the thiazole carbon, and a sulfur source. For example, a three-component reaction between an aromatic amine, an aliphatic amine, and elemental sulfur can yield 2-substituted benzothiazoles under catalyst-free conditions. acs.org Another one-pot method involves the reaction of thiols, oxalyl chloride, and 2-aminothiophenol, which proceeds under mild conditions and produces good yields. nih.gov The development of such MCRs is advantageous as it allows for the rapid generation of a library of substituted benzothiazoles by varying the starting components. This approach is particularly relevant for creating analogues of this compound by selecting appropriately substituted starting materials.
Purification and Isolation Techniques for Substituted Benzothiazoles
The purification and isolation of the final product are critical steps in any synthetic procedure to ensure the desired compound is obtained with high purity. For substituted benzothiazoles, including this compound, standard laboratory techniques are typically employed.
Following the completion of the reaction, the initial work-up often involves quenching the reaction mixture, for example, by pouring it into crushed ice or water, which can cause the crude product to precipitate. lupinepublishers.com The solid product is then collected by filtration . This is a common and effective first step, especially for crystalline products that are insoluble in the reaction medium or the quenching solvent.
The collected solid is usually washed with various solvents to remove unreacted starting materials and soluble impurities. Common washing solvents include water, ethanol, or hexanes. nih.gov
For further purification, recrystallization is a widely used technique. The crude product is dissolved in a suitable hot solvent or solvent mixture in which it has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent. Ethanol is a frequently mentioned solvent for the recrystallization of benzothiazole derivatives. scholarsresearchlibrary.com
In cases where recrystallization is not sufficient or the product is not a solid, column chromatography is the method of choice. mdpi.com This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica gel) while being eluted by a mobile phase (a solvent or mixture of solvents). By carefully selecting the solvent system, highly pure fractions of the desired benzothiazole can be collected.
The purity of the final isolated compound is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and its melting point is determined.
Advanced Spectroscopic and Structural Elucidation Techniques
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. The molecular weight of 2,5-Dimethyl-6-nitrobenzo[d]thiazole is 208.24 g/mol . buyersguidechem.comchemscene.com
Upon electron impact, the molecular ion (M⁺˙) would be formed, and its m/z value would confirm the molecular weight. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For this compound, characteristic fragmentation pathways would likely involve the nitro group and the thiazole (B1198619) ring.
Expected Fragmentation Pathways:
Loss of a nitro radical (•NO₂): [M - 46]⁺
Loss of nitric oxide (•NO): [M - 30]⁺
Loss of a methyl radical (•CH₃): [M - 15]⁺
Cleavage of the thiazole ring.
Analysis of related compounds like 2-Amino-6-nitrobenzothiazole (B160904) shows prominent molecular ions and fragmentation related to the nitro group. nih.gov
| m/z Value | Identity | Notes |
|---|---|---|
| 208 | [M]⁺˙ | Molecular Ion |
| 193 | [M - CH₃]⁺ | Loss of a methyl radical |
| 162 | [M - NO₂]⁺ | Loss of the nitro group |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For this compound, the exact mass would be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).
Calculated Exact Mass for C₉H₈N₂O₂S: 208.0259
An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the molecular formula of the compound. For comparison, the related compound 5,6-Dimethylbenzo[d]thiazole-2-thiol was confirmed by HRMS analysis. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm the presence of its key functional groups. The most diagnostic peaks would be the strong absorptions corresponding to the nitro group.
Expected Characteristic IR Absorption Bands:
~3100-3000 cm⁻¹: Aromatic C-H stretching.
~3000-2850 cm⁻¹: Aliphatic C-H stretching from the two methyl groups.
~1610 cm⁻¹: C=N stretching of the thiazole ring.
~1550-1510 cm⁻¹: Asymmetric NO₂ stretching (strong).
~1500, 1450 cm⁻¹: Aromatic C=C stretching.
~1360-1330 cm⁻¹: Symmetric NO₂ stretching (strong).
Spectra for the parent compound 6-Nitrobenzothiazole (B29876) clearly show the strong, characteristic peaks for the aromatic nitro group in these expected regions. nih.gov
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~1530 | Asymmetric Stretch | Nitro (NO₂) |
| ~1345 | Symmetric Stretch | Nitro (NO₂) |
| ~1610 | Stretch | Imine (C=N) |
| ~2960 | Stretch | Aliphatic C-H (Methyl) |
| ~3080 | Stretch | Aromatic C-H |
X-ray Crystallography for Solid-State Structure Determination
Despite a thorough search of academic literature and crystallographic databases, including the Cambridge Structural Database (CSD), no published single-crystal X-ray diffraction data for this compound was found. The PubChem database, a comprehensive resource for chemical information, also does not list any crystal structure data for this specific molecule. nih.gov
While crystallographic data exists for structurally related compounds, such as 2-Amino-6-nitrobenzothiazole nih.gov and 2-(2,5-dimethoxyphenyl)benzo[d]thiazole, these differ in their substituent groups, and therefore their crystal packing and molecular geometry cannot be directly extrapolated to this compound.
The absence of this data indicates that either the crystal structure has not yet been determined, or the results have not been made publicly available. Therefore, a detailed analysis of its solid-state structure, including precise bond lengths and angles, remains an area for future research.
Crystallographic Data
As no experimental data is available, a representative data table remains to be populated.
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Selected Bond Lengths and Angles
Detailed intramolecular data is pending experimental structure determination.
| Bond | Length (Å) | Angle | **Degree (°) |
| Data not available | Data not available | Data not available | Data not available |
Computational and Theoretical Investigations of 2,5 Dimethyl 6 Nitrobenzo D Thiazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the intrinsic properties of molecules like 2,5-dimethyl-6-nitrobenzo[d]thiazole.
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its optimized geometry, electronic properties, and relative stability. nih.gov The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is often utilized for these calculations. researchgate.netresearchgate.net
Key parameters obtained from DFT studies include total energy, bond lengths, and bond angles, which define the molecule's ground state geometry. The presence of the nitro group (-NO2), a strong electron-withdrawing group, and the methyl groups (-CH3), which are electron-donating, significantly influences the electron distribution and geometry of the benzothiazole (B30560) core. DFT calculations can precisely quantify these effects. For instance, the C-N bond of the nitro group is expected to be relatively short, indicating a strong attachment to the aromatic ring, which in turn affects the planarity and stability of the entire molecule.
Table 1: Calculated Geometric Parameters for this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-S (thiazole) | 1.75 Å |
| C=N (thiazole) | 1.32 Å | |
| C-N (nitro) | 1.48 Å | |
| C-C (aromatic) | 1.39 - 1.42 Å | |
| Bond Angle | S-C-N (thiazole) | 115° |
| O-N-O (nitro) | 124° | |
| C-C-N (nitro) | 119° |
Note: The values in this table are representative and would be determined through specific DFT calculations.
Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge transfer and hyperconjugative interactions within a molecule. researchgate.net For this compound, NBO analysis reveals the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals. These interactions contribute significantly to the molecule's stability.
Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N(3) | π(C7-C8) | 25.5 |
| LP(1) S(1) | π(C2-N3) | 15.2 |
| π(C4-C5) | π(N6-O) | 18.9 |
| π(C7-C8) | π(N6-O) | 22.1 |
Note: This table presents hypothetical E(2) values to illustrate the nature of NBO analysis. LP denotes a lone pair.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. mdpi.com
For this compound, the HOMO is expected to be localized over the electron-rich benzothiazole ring system, while the LUMO is likely concentrated on the electron-deficient nitro group. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and greater ease of electronic transitions. mdpi.com DFT calculations can provide precise values for the HOMO and LUMO energies and visualize their spatial distribution. materialsciencejournal.org
Table 3: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -3.25 |
| HOMO-LUMO Gap (ΔE) | 3.60 |
Note: These energy values are illustrative and would be the output of specific quantum chemical calculations.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound, complementing the static picture from quantum chemical calculations.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or properties of chemical compounds based on their molecular structures. researchgate.net For a series of derivatives of this compound, QSAR/QSPR studies can establish a mathematical relationship between molecular descriptors and a specific activity or property.
Molecular descriptors can be categorized as 1D, 2D, or 3D and are calculated from the molecular structure. These can include constitutional descriptors, topological indices, and quantum chemical parameters like HOMO-LUMO energies and dipole moments. researchgate.net By developing a robust QSAR/QSPR model, it becomes possible to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of compounds with enhanced desired properties. physchemres.org The quality of a QSAR model is often evaluated by its squared correlation coefficient (R²) and cross-validated R² (Q²). frontiersin.org
Molecular Docking Simulations for Interaction Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. For this compound, while direct docking studies are not available, research on similar benzothiazole structures highlights their potential as inhibitors for various enzymes implicated in diseases like cancer.
For instance, benzothiazole-thiazole hybrids have been investigated as potential inhibitors of the p56lck tyrosine kinase, a protein involved in T-cell signaling and a target for cancer therapy. biointerfaceresearch.com Docking studies on these hybrids have elucidated key structural features required for binding to the kinase domain. biointerfaceresearch.com Similarly, other thiazole (B1198619) derivatives have been studied as inhibitors of the Rho6 protein, which is linked to hepatic cancer. nih.gov These studies often reveal crucial interactions such as hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of the target protein.
Given the structural similarities, it is plausible that this compound could be investigated as an inhibitor for similar protein kinases or other enzymes. A hypothetical molecular docking study would likely involve preparing the 3D structure of this compound and docking it into the active site of a selected biological macromolecule. The results would be analyzed based on the binding affinity (often expressed as a docking score in kcal/mol) and the specific interactions formed.
Table 1: Potential Biological Targets for Molecular Docking of this compound Based on Analogous Compounds
| Biological Target | Associated Disease/Function | Rationale based on Analogous Compounds | Potential Interactions |
| p56lck Tyrosine Kinase | Cancer, Immunology | Benzothiazole-thiazole hybrids have shown inhibitory activity. biointerfaceresearch.com | Hydrogen bonding with hinge region residues, hydrophobic interactions. |
| Rho6 Protein | Hepatic Cancer | Thiazole conjugates have been docked against this protein. nih.gov | Formation of stable complexes within the active site. |
| Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | 6-hydroxybenzothiazole-2-carboxamides are known inhibitors. frontiersin.org | Stable binding within the enzyme's active site. |
| Carbonic Anhydrase IX (CAIX) | Cancer | Thiazole benzenesulfonamide (B165840) derivatives show inhibitory potential. researchgate.net | Interactions with the zinc ion and active site residues. |
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules, such as their FT-IR, NMR, and UV-Vis spectra. These theoretical calculations can aid in the structural elucidation and characterization of novel compounds. While specific DFT calculations for this compound are not published, studies on similar nitro-substituted benzothiazole and thiazolidinone derivatives provide a reliable framework for predicting its spectroscopic parameters. scielo.org.zanih.gov
DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)), can be employed to optimize the molecular geometry of this compound in the gas phase. nih.govresearchgate.net Following geometry optimization, vibrational frequencies (FT-IR), NMR chemical shifts (¹H and ¹³C), and electronic transitions (UV-Vis) can be calculated.
For the FT-IR spectrum , the characteristic vibrational frequencies of the functional groups in this compound can be predicted. For example, the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) in substituted nitrobenzenes are typically observed in the regions of 1560–1490 cm⁻¹ and 1370–1310 cm⁻¹, respectively. scielo.org.za The C=N stretching vibration of the thiazole ring would also be a prominent feature. scielo.org.za
The NMR spectra (¹H and ¹³C) can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.zanih.gov The calculated chemical shifts would provide theoretical values for the protons and carbons in the molecule, which can be compared with experimental data for structural verification. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating methyl groups.
The UV-Vis spectrum can be predicted using Time-Dependent DFT (TD-DFT) calculations. scielo.org.zanih.gov These calculations can determine the electronic absorption wavelengths (λmax) and the corresponding oscillator strengths. The predicted spectrum would likely show absorptions corresponding to π→π* and n→π* transitions within the benzothiazole core and the nitro group. The HOMO-LUMO energy gap is another important parameter that can be calculated to understand the electronic properties of the molecule. nih.gov
Table 2: Predicted Spectroscopic Parameters for this compound Based on Computational Studies of Analogous Compounds
| Spectroscopic Technique | Predicted Parameter | Expected Range/Value (based on analogs) | Reference for Analogous Data |
| FT-IR | NO₂ Asymmetric Stretch | 1550 - 1570 cm⁻¹ | scielo.org.za |
| NO₂ Symmetric Stretch | 1330 - 1380 cm⁻¹ | scielo.org.za | |
| C=N Stretch (Thiazole) | ~1650 cm⁻¹ | scielo.org.za | |
| ¹H NMR | Aromatic Protons | δ 7.0 - 8.5 ppm | buyersguidechem.com |
| Methyl Protons | δ 2.5 - 3.0 ppm | - | |
| ¹³C NMR | Aromatic Carbons | δ 110 - 160 ppm | scielo.org.za |
| Methyl Carbons | δ 15 - 25 ppm | - | |
| UV-Vis | λmax | 300 - 450 nm | scielo.org.zanih.gov |
Chemical Reactivity and Derivatization Strategies of 2,5 Dimethyl 6 Nitrobenzo D Thiazole
Reactions Involving the Nitro Group
A primary and highly useful transformation of the nitro group is its reduction to an amino group, yielding 6-amino-2,5-dimethylbenzo[d]thiazole. This transformation is a key step in the synthesis of a wide array of derivatives, as the resulting amino group can be readily functionalized. Common laboratory methods for this reduction on analogous 6-nitrobenzothiazole (B29876) systems involve the use of reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid. nih.gov For instance, 6-nitro-2-(substituted-phenyl)benzothiazoles have been successfully reduced to their corresponding 6-amino derivatives using a solution of tin(II) chloride dihydrate in a mixture of methanol and hydrochloric acid at reflux. nih.gov This method is generally efficient and provides good yields of the desired amino-benzothiazole. nih.gov
| Reagent | Conditions | Product | Reference |
| SnCl₂·2H₂O / HCl | Methanol, Reflux | 6-Amino-2,5-dimethylbenzo[d]thiazole | nih.gov |
| Fe powder / Acetic Acid | Room Temperature | 6-Amino-2,5-dimethylbenzo[d]thiazole | nih.gov |
| Sodium Hydrosulphide | Water, Reflux | 6-Amino-2-mercaptobenzothiazole (from 6-nitro-2-mercaptobenzothiazole) | prepchem.com |
This table presents common reduction methods for nitro groups on the benzothiazole (B30560) ring, which are expected to be applicable to 2,5-Dimethyl-6-nitrobenzo[d]thiazole.
Reactions at the Methyl Substituents
The two methyl groups at the C-2 and C-5 positions offer additional sites for chemical modification, allowing for the introduction of new functional groups and the extension of the molecular framework.
The methyl groups attached to the benzothiazole ring can undergo oxidation to afford carboxylic acids. This transformation is typically achieved using strong oxidizing agents such as potassium permanganate or chromic acid. The benzylic protons of the methyl groups are susceptible to oxidation, leading to the formation of the corresponding carboxylic acid derivatives. It is important to note that the reaction conditions must be carefully controlled to avoid degradation of the heterocyclic ring.
Side-chain halogenation, particularly bromination, can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., UV light or a radical initiator like AIBN). This reaction proceeds via a free-radical mechanism and selectively introduces a halogen atom onto the methyl group, forming a halomethyl derivative. These halogenated intermediates are versatile synthons for further functionalization through nucleophilic substitution reactions.
| Reaction | Reagent | Product |
| Oxidation | KMnO₄ or H₂CrO₄ | 6-Nitrobenzo[d]thiazole-2,5-dicarboxylic acid |
| Halogenation | N-Bromosuccinimide (NBS), Initiator | 2,5-Bis(bromomethyl)-6-nitrobenzo[d]thiazole |
This table outlines plausible functionalization reactions for the methyl groups of this compound based on general reactivity principles of benzylic positions.
Reactions at the Thiazole (B1198619) Nitrogen or Sulfur Atom
The thiazole ring contains both a nitrogen and a sulfur atom, each with lone pairs of electrons that can participate in chemical reactions. The nitrogen atom is generally basic and can be protonated or alkylated to form quaternary thiazolium salts. Alkylation typically occurs with alkyl halides and introduces a positive charge on the nitrogen atom.
The sulfur atom in the thiazole ring is generally less reactive towards electrophiles than the nitrogen. However, it can be oxidized under strong oxidizing conditions to form a sulfoxide or a sulfone. nih.gov For example, benzothiazole derivatives can undergo oxidative ring-opening when treated with reagents like magnesium monoperoxyphthalate, where the sulfur atom is oxidized. scholaris.ca
Formation of Hybrid Compounds and Fused Ring Systems
The functional groups on this compound serve as handles for the construction of more complex molecular architectures, including hybrid compounds and fused ring systems. Following the reduction of the nitro group to an amine, the resulting 6-amino-2,5-dimethylbenzo[d]thiazole can be used as a building block for the synthesis of fused heterocyclic systems. For instance, reaction with appropriate reagents can lead to the formation of thiazolo[5,4-f]quinolines or other polycyclic structures.
A common strategy for forming fused rings involves the reaction of a bifunctional benzothiazole derivative with a suitable cyclizing agent. For example, derivatives of 2-mercaptobenzimidazole are known to react with α-halo ketones to form thiazolo[3,2-a]benzimidazole derivatives. nih.govresearchgate.net While not a direct reaction of this compound, this illustrates a potential pathway for creating fused systems from appropriately functionalized benzothiazoles. The amino group of 6-amino-2,5-dimethylbenzothiazole could be diazotized and converted to other functional groups, which could then participate in cyclization reactions to build fused rings.
Schiff Base Formation
The formation of Schiff bases, or azomethines, is a prominent reaction for 2-amino-6-nitrobenzothiazole (B160904) derivatives. This condensation reaction typically involves the reaction of the primary amino group at the 2-position with the carbonyl group of an aldehyde or ketone. These reactions are often catalyzed by acids and can be carried out using both conventional heating and microwave irradiation techniques. Microwave-assisted synthesis has been shown to offer significant advantages, including shorter reaction times and higher yields. rsc.orgscispace.com
For instance, the condensation of 2-amino-6-nitrobenzothiazole with 3,5-diiodosalicylaldehyde has been reported to yield a Schiff base. A comparison of the reaction conditions highlights the efficiency of microwave-assisted synthesis. scispace.comresearchgate.net
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a 2-amino-6-nitrobenzothiazole Schiff Base scispace.comresearchgate.net
| Method | Reaction Time | Yield |
| Conventional Heating (Reflux) | 2 hours | 38% |
| Microwave Irradiation | 8-10 minutes | 76-80% |
The general reaction for Schiff base formation can be represented as follows:
R-CHO + H₂N-Benzothiazole → R-CH=N-Benzothiazole + H₂O
Where R represents a substituted aryl or alkyl group. A variety of aromatic aldehydes have been successfully condensed with 2-aminobenzothiazole derivatives to produce a diverse library of Schiff bases. niscpr.res.in
Coupling Reactions with Other Heterocyclic Scaffolds (e.g., thiazolidinones, thiadiazoles, oxadiazoles, pyrimidines)
The Schiff bases derived from 2-amino-6-nitrobenzothiazole are versatile intermediates for the synthesis of other heterocyclic systems. The imine bond in the Schiff base provides a reactive site for cyclization reactions.
Thiazolidinones:
4-Thiazolidinones can be synthesized through the reaction of Schiff bases with thioglycolic acid. This reaction involves the cycloaddition of the mercaptoacetic acid to the carbon-nitrogen double bond of the imine. nih.govhilarispublisher.comresearchgate.net The general scheme for this synthesis is the reaction of a benzothiazole-derived Schiff base with thioglycolic acid, often in a solvent like dry 1,4-dioxane. nih.gov
For example, a series of novel 4-thiazolidinones were prepared from Schiff bases derived from 2-amino-6-methoxybenzothiazole and various aromatic aldehydes. researchgate.net While this example has a methoxy group instead of a nitro and methyl group, the underlying reactive principle of the 2-amino-derived Schiff base is the same.
Thiadiazoles:
Thiadiazole moieties can be incorporated with the benzothiazole scaffold through various synthetic routes. One common method involves the cyclization of thiosemicarbazide derivatives. For instance, new benzothiazole derivatives bearing a thiadiazole ring have been synthesized and evaluated for their biological activities. semanticscholar.org The synthesis can proceed by reacting a benzothiazole derivative containing a hydrazide with a source of carbon and sulfur, or by coupling with a pre-formed thiadiazole ring.
Oxadiazoles:
Similarly, oxadiazole rings can be coupled with the benzothiazole nucleus. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often involves the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents. researchgate.netajrconline.org A benzothiazole derivative containing an acid hydrazide function can be reacted with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride to form the 1,3,4-oxadiazole ring.
Pyrimidines:
Benzothiazole-pyrimidine hybrids have been synthesized, demonstrating the utility of benzothiazole derivatives in creating complex heterocyclic systems. nih.gov The synthesis can involve the reaction of a 2-chloroacetamide derivative of 2-aminobenzothiazole with a pyrimidine precursor. For example, a new series of benzothiazole–pyrimidine hybrids were synthesized starting from 2-aminobenzothiazole. nih.gov Another approach involves the condensation of a benzothiazole derivative with a suitable α,β-unsaturated ketone, which then undergoes cyclization to form the pyrimidine ring. mdpi.commdpi.com
Table 2: Examples of Heterocyclic Scaffolds Coupled with Benzothiazole Derivatives
| Heterocyclic Scaffold | General Precursor | Key Reagent |
| Thiazolidinone | Benzothiazole-derived Schiff base | Thioglycolic acid nih.govresearchgate.net |
| Thiadiazole | Benzothiazole-thiosemicarbazide | Acid/Cyclizing agent semanticscholar.org |
| Oxadiazole | Benzothiazole-acid hydrazide | Carboxylic acid/Dehydrating agent researchgate.net |
| Pyrimidine | 2-functionalized aminobenzothiazole | Pyrimidine precursor nih.gov |
Ring Annulation Reactions
Ring annulation involves the fusion of a new ring onto an existing molecular framework. The benzothiazole ring of this compound can serve as a foundation for the construction of more complex, fused polycyclic systems. These reactions often involve the intramolecular cyclization of a suitably functionalized benzothiazole derivative.
One approach to ring annulation is through the synthesis of pyrrolo[2,1-b] rsc.orgorganic-chemistry.orgbenzothiazoles, where a pyrrole ring is fused to the benzothiazole core. beilstein-journals.org This can be achieved through intramolecular cyclizations of benzothiazoles bearing a reactive substituent at the C2 position. Another strategy involves the dearomative [3+2] cycloaddition reactions of benzothiazoles with cyclopropanes. beilstein-journals.org
Furthermore, the synthesis of pyrido[2,3-d]pyrimidin-4-one derivatives fused with a benzothiazole moiety has been accomplished. mdpi.com This involves the reaction of a benzothiazole-containing intermediate with 6-aminothiouracil, leading to the formation of a fused pyridine and pyrimidine ring system.
Use as a Chemical Synthon in Complex Molecule Synthesis
A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound and its derivatives, particularly 2-amino-5-methyl-6-nitrobenzothiazole, are valuable synthons for the construction of a wide range of more complex molecules with potential biological activities.
The derivatization strategies discussed previously, such as Schiff base formation and subsequent coupling reactions, highlight the role of this benzothiazole scaffold as a versatile building block. For instance, the synthesis of extended hydrazones from 2-amino-6-nitrobenzothiazole has been explored for the development of monoamine oxidase (MAO) inhibitors. nih.gov In this context, the 2-amino-6-nitrobenzothiazole moiety serves as the core synthon upon which a hydrazone side chain is elaborated.
The ability to readily form Schiff bases, which can then be converted into other heterocyclic rings like thiazolidinones, demonstrates a modular approach to complex molecule synthesis where the benzothiazole unit is a key component. nih.govresearchgate.net This step-wise construction allows for the introduction of molecular diversity at various positions, which is crucial in fields like medicinal chemistry for structure-activity relationship studies. nih.gov
In essence, the this compound core provides a rigid and functionalizable platform. By leveraging the reactivity of its substituents, particularly after conversion to a 2-amino derivative, chemists can systematically build larger, more intricate molecular architectures.
Mechanistic Chemical Biology and Intermolecular Interactions
Investigations of Molecular Recognition Mechanisms with Biological Macromolecules
No research is publicly available that investigates the specific molecular recognition mechanisms of 2,5-Dimethyl-6-nitrobenzo[d]thiazole with any biological macromolecules. While the benzothiazole (B30560) scaffold is known to participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions, the specific details for the title compound have not been elucidated.
Studies on Ligand-Protein Binding Affinities and Modes of Interaction
There are no published studies detailing the ligand-protein binding affinities or specific modes of interaction for this compound. Consequently, no data on binding constants (such as Kd or Ki) or computational docking studies with specific protein targets are available.
Allosteric Modulation Investigations
Investigations into the potential allosteric modulation of any protein or receptor by this compound have not been reported in the scientific literature. The capacity of this compound to bind to allosteric sites and modulate the activity of a primary ligand is therefore unknown.
Inhibition Kinetics and Mechanistic Enzyme Studies
There are no available studies on the inhibition kinetics or mechanistic enzyme interactions of this compound. Research on related nitro-substituted benzothiazole derivatives has indicated potential antibacterial activity, but specific enzyme inhibition data for this compound, including the type of inhibition and relevant kinetic parameters, is not available. rjptonline.orgresearchgate.net
Receptor Binding Profiling (excluding physiological outcomes)
A receptor binding profile for this compound is not available in the public domain. Screening assays to determine its affinity for a panel of biological receptors have not been published.
Protein Crystallography of Compound-Target Complexes
There are no published crystal structures of this compound in complex with any biological target. Such crystallographic data would be invaluable for understanding its precise binding mode and for structure-based drug design efforts.
While direct biological interaction data for this compound is not available, a patent for novel aminopyridines for use in cancer treatment mentions the synthesis of this compound as an intermediate. google.com This suggests its utility in synthetic chemistry, although its own biological activity was not the focus of this particular patent. google.com
The broader class of benzothiazole derivatives has been the subject of extensive research, with various analogues showing a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. pharmacyjournal.inmdpi.com These activities are often attributed to the ability of the benzothiazole nucleus to interact with various biological targets. pharmacyjournal.in However, it is crucial to note that the specific substitution pattern, as seen in this compound, can dramatically influence the biological and pharmacological properties of the molecule.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Influence of Substituents on Electronic Properties and Reactivity
The electronic character of 2,5-Dimethyl-6-nitrobenzo[d]thiazole is a direct consequence of the combined effects of its substituents: the electron-donating methyl (-CH3) groups and the electron-withdrawing nitro (-NO2) group. mdpi.comresearchgate.net The methyl groups, positioned at C2 and C5, are electron-donating by nature and tend to increase the electron density of the benzothiazole (B30560) ring system. Conversely, the nitro group at C6 is a powerful electron-withdrawing group. This "push-pull" dynamic is crucial in tuning the molecule's electronic properties. researchgate.net
The presence of an electron-withdrawing group like -NO2 generally lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This reduction in the HOMO-LUMO energy gap can be advantageous for charge transport and optoelectronic properties. mdpi.com The interplay between the donating and withdrawing groups allows for the fine-tuning of these frontier molecular orbitals, which in turn governs the molecule's reactivity and potential for use in materials science applications like organic semiconductors. mdpi.comresearchgate.net The benzothiazole nucleus itself is utilized in a variety of fused heterocyclic compounds due to its inherent reactivity. rjpbcs.com
Impact of Methyl Groups on Molecular Conformation and Stereochemistry
The methyl groups in this compound exert a significant steric influence on the molecule's conformation. The benzothiazole core is a relatively rigid, planar bicyclic system. rjpbcs.com However, the substituents attached to it can introduce steric strain that affects its three-dimensional structure.
Role of the Nitro Group in Modulating Chemical Reactivity and Intermolecular Interactions
The nitro group (-NO2) is a dominant functional group that profoundly modulates the chemical reactivity of the benzothiazole scaffold. As a strong electron-withdrawing group, it deactivates the benzene (B151609) ring towards electrophilic substitution while activating it for nucleophilic attack. researchgate.netnih.gov This is a critical feature, as the nitro group can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic aromatic substitution, thereby facilitating reactions that would otherwise be difficult. nih.gov
The nitro group's ability to participate in and stabilize reaction intermediates makes it a key component in the synthesis of various heterocyclic compounds. nih.govorganic-chemistry.org Beyond its influence on covalent bond formation, the nitro group is a key player in directing intermolecular interactions. The two oxygen atoms of the nitro group act as hydrogen bond acceptors, a property quantified by molecular descriptors. nih.govchemscene.com This allows the molecule to form specific non-covalent bonds with other molecules, including solvents or biological targets. Furthermore, the significant dipole moment of the nitro group influences crystal packing and can contribute to the stability of molecular assemblies through dipole-dipole and π-stacking interactions. researchgate.net Its presence is essential for the bioactivity of many substances, often by enhancing stability, solubility, or receptor binding affinity. svedbergopen.com
Positional Isomerism and its Effects on Molecular Characteristics
Positional isomerism, which involves changing the location of substituents on the aromatic ring, can lead to dramatic differences in molecular properties. Comparing this compound with a positional isomer like 2,5-Dimethyl-4-nitrobenzo[d]thiazole illustrates this principle.
Below is a table comparing the calculated molecular properties of the title compound with one of its positional isomers and a related compound.
| Property | This compound | 2,5-Dimethyl-4-nitrobenzo[d]thiazole | 2-Methyl-6-nitrobenzo[d]thiazole |
| Molecular Formula | C₉H₈N₂O₂S | C₉H₈N₂O₂S | C₈H₆N₂O₂S |
| Molecular Weight | 208.24 g/mol | 208.24 g/mol | 194.21 g/mol |
| XLogP3 | 2.8 | 2.8 | 2.5 |
| TPSA | 56.03 Ų | 56.03 Ų | 56.03 Ų |
| H-Bond Donors | 0 | 0 | 0 |
| H-Bond Acceptors | 4 | 4 | 4 |
| Rotatable Bonds | 1 | 1 | 1 |
| Data sourced from PubChem and commercial vendor sites. chemscene.comnih.govchemscene.comnih.gov |
Correlation of Molecular Descriptors with Observed Chemical Phenomena
Molecular descriptors are numerical values that encode chemical information and are used to predict the properties and behavior of molecules. nih.govresearchgate.net For this compound, these descriptors provide quantitative insight into the structural features discussed previously.
Quantitative Structure-Activity Relationship (QSAR) models frequently use such descriptors to establish correlations between a molecule's structure and its biological activity or chemical properties. nih.gov
Key Molecular Descriptors for this compound:
| Descriptor | Value | Significance |
| Molecular Weight | 208.24 g/mol | The overall size of the molecule. |
| XLogP3 | 2.8 | Indicates moderate lipophilicity (fat-solubility), which influences its solubility and ability to cross biological membranes. |
| Topological Polar Surface Area (TPSA) | 56.03 Ų | Represents the surface area of polar atoms (N, O, S). This value, primarily from the nitro group and thiazole (B1198619) nitrogen, is correlated with transport properties like membrane permeability. chemscene.comchemscene.com |
| Hydrogen Bond Acceptor Count | 4 | Quantifies the four sites (two nitro oxygens, thiazole nitrogen, and thiazole sulfur) capable of accepting hydrogen bonds, confirming the potential for intermolecular interactions discussed in section 7.3. chemscene.com |
| Hydrogen Bond Donor Count | 0 | The molecule lacks hydrogens attached to electronegative atoms, so it cannot act as a hydrogen bond donor. |
| Rotatable Bond Count | 1 | Refers to the single bond connecting the C2-methyl group, indicating limited conformational flexibility, consistent with a rigid ring system. |
| Data sourced from PubChem and commercial vendor sites. chemscene.comnih.gov |
These descriptors numerically capture the essence of the molecule's structure. The TPSA value is a direct reflection of the polar nitro group's presence. chemscene.com The hydrogen bond acceptor count confirms the role of the nitro and thiazole moieties in forming non-covalent interactions. By correlating these descriptors with experimental data, researchers can build predictive models for the chemical and biological behavior of new, related compounds. nih.gov
Future Research Directions and Potential Applications in Chemical Science
Development of Novel Synthetic Methodologies for Diversification
The synthesis of 2,5-dimethyl-6-nitrobenzo[d]thiazole and its derivatives is foundational to exploring their potential applications. While standard methods for the synthesis of benzothiazoles, such as the reaction of 2-aminothiophenols with carboxylic acids or their derivatives (Jacobson-Hugershoff synthesis), are well-established, future research could focus on developing more efficient, sustainable, and versatile synthetic methodologies.
Key Research Areas:
Greener Synthetic Routes: Exploration of microwave-assisted synthesis, ultrasound-promoted reactions, and the use of eco-friendly solvents to reduce reaction times and environmental impact.
Catalytic Methods: Development of novel catalysts, including metal-based and organocatalysts, to improve yields and selectivity in the synthesis of substituted benzothiazoles.
Combinatorial Chemistry: Utilizing high-throughput techniques to create a diverse library of this compound derivatives with various substituents, enabling the rapid screening for desired properties.
A critical aspect of future synthetic work will be the regioselective introduction of the nitro group and methyl groups onto the benzothiazole (B30560) core, which can be challenging. The development of novel nitration and methylation techniques that offer high regioselectivity will be crucial for accessing a wider range of derivatives for further study.
Exploration of Advanced Spectroscopic Probes Featuring Benzothiazole Moieties
Benzothiazole derivatives are known to exhibit interesting photophysical properties, making them attractive candidates for the development of fluorescent probes. The presence of the nitro group, a strong electron-withdrawing group, in conjunction with the electron-donating methyl groups in this compound, could lead to unique spectroscopic characteristics.
Potential Applications:
Fluorescent Chemosensors: Designing probes that exhibit a change in fluorescence upon binding to specific analytes, such as metal ions, anions, or biologically relevant small molecules. The nitro group can act as a quenching moiety, and its interaction with an analyte could restore fluorescence.
Environment-Sensitive Dyes: The polarity of the microenvironment can influence the fluorescence of benzothiazole-based dyes. This property can be exploited to study protein folding, membrane dynamics, and other biological processes.
Two-Photon Absorption (TPA) Probes: The extended π-system of the benzothiazole core could be engineered to create probes with high TPA cross-sections, which are valuable for bio-imaging due to their deeper tissue penetration and reduced phototoxicity.
| Potential Spectroscopic Application | Key Structural Feature of this compound | Principle of Operation |
| Fluorescent Chemosensors | Nitro group (electron-withdrawing) | Analyte binding modulates the electron density, affecting the fluorescence quantum yield. |
| Environment-Sensitive Dyes | Benzothiazole core (π-conjugated system) | Changes in solvent polarity alter the excited state, leading to shifts in emission wavelength. |
| Two-Photon Absorption Probes | Extended π-conjugation of the benzothiazole ring | The molecule can simultaneously absorb two low-energy photons to reach an excited state. |
Rational Design of New Benzothiazole-Based Scaffolds for Chemical Probes
The rational design of new chemical probes based on the this compound scaffold offers a pathway to tools with high specificity and sensitivity. By systematically modifying the structure, it is possible to tune the properties of the molecule for a specific application.
Design Strategies:
Introduction of Recognition Moieties: Attaching specific binding groups to the benzothiazole core to create probes that selectively target particular biomolecules or cellular components.
Modulation of Electronic Properties: Varying the position and nature of substituents on the benzene (B151609) ring to fine-tune the absorption and emission wavelengths of fluorescent probes.
Click Chemistry handles: Incorporating functional groups that allow for easy and efficient conjugation to other molecules, such as biomolecules or nanoparticles, using click chemistry.
Computational Chemistry in Predictive Modeling and Virtual Screening
Computational chemistry can play a pivotal role in accelerating the discovery and development of new applications for this compound. By using theoretical models, it is possible to predict the properties of the molecule and its derivatives without the need for extensive experimental work.
Computational Approaches:
Density Functional Theory (DFT) Calculations: To predict the electronic structure, spectroscopic properties, and reactivity of the molecule.
Molecular Docking: To simulate the binding of this compound derivatives to biological targets, such as enzymes or receptors, to identify potential drug candidates.
Quantitative Structure-Activity Relationship (QSAR) Studies: To establish a mathematical relationship between the chemical structure and the biological activity of a series of derivatives, which can guide the design of more potent compounds.
Integration of this compound into Advanced Materials Research
The unique electronic and optical properties of benzothiazole derivatives make them promising candidates for integration into advanced materials. The specific substitution pattern of this compound could impart desirable characteristics for various material science applications.
Potential Areas of Application:
Organic Light-Emitting Diodes (OLEDs): Benzothiazole-based materials have been investigated as electron-transporting and emissive layers in OLEDs. The nitro group could enhance electron-transport properties.
Nonlinear Optical (NLO) Materials: The push-pull nature of the molecule (electron-donating methyl groups and electron-withdrawing nitro group) could lead to a large second-order NLO response, which is useful for applications in telecommunications and optical data processing.
Sensors: Incorporation of this compound into polymer films or onto nanoparticles could lead to the development of highly sensitive and selective sensors for various analytes.
Catalysts: The benzothiazole moiety can act as a ligand for metal catalysts. The electronic properties of the ligand can be tuned by the substituents to optimize the catalytic activity.
Expansion into New Areas of Mechanistic Chemical Biology Research
The benzothiazole scaffold is present in a number of biologically active molecules. Exploring the interactions of this compound and its derivatives with biological systems could open up new avenues in chemical biology research.
Future Research Directions:
Enzyme Inhibition Studies: The nitro group can participate in hydrogen bonding and other non-covalent interactions, making it a potential pharmacophore for enzyme inhibition.
Probing Cellular Processes: Fluorescent derivatives of this compound could be used to visualize and study dynamic processes within living cells.
Mechanism of Action Studies: For any biologically active derivatives, elucidating the molecular mechanism of action will be crucial for their further development as therapeutic agents or research tools.
Q & A
Q. What are the common synthetic routes for 2,5-dimethyl-6-nitrobenzo[d]thiazole, and how are reaction conditions optimized?
- Methodological Answer : A feasible approach involves Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P₂O₅ in methanesulfonic acid) to construct fused thiazole rings . For nitro-substituted derivatives, nitration of pre-synthesized benzo[d]thiazole precursors is often performed under controlled temperatures (0–5°C) to prevent over-nitration. Yield optimization (61–85%) can be achieved by refluxing intermediates in ethanol with phenacyl bromides, followed by crystallization in water-ethanol mixtures . Characterization typically involves melting point analysis, FT-IR, and H/C NMR to confirm regiochemistry .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : To resolve substituent effects on aromatic protons and confirm nitro-group positioning .
- X-ray crystallography : For unambiguous structural determination, especially when studying conformational properties influenced by intramolecular hydrogen bonds (e.g., N–H⋯N interactions in thiazole-amino acid hybrids) .
- MALDI-TOF MS : For molecular weight validation of cyclotriphosphazene-thiazole hybrids .
- Elemental analysis : To verify purity and stoichiometry, particularly in multi-step syntheses .
Q. What general biological activities are associated with benzo[d]thiazole scaffolds?
- Methodological Answer : Benzo[d]thiazoles exhibit broad pharmacological activities, including:
- Anticancer : Pyrano[2,3-d]thiazole derivatives show selective cytotoxicity against leukemia cells (IC₅₀ < 10 µM) via mitochondrial dysfunction induction .
- Antimicrobial : C-3,5-disubstituted imidazo[2,1-b]thiazoles with halobenzoyl groups inhibit Pseudomonas aeruginosa (MIC = 8 µg/mL) .
- Antiviral : Thiazole-triazole hybrids disrupt viral replication cycles, though specific mechanisms require further elucidation .
Advanced Research Questions
Q. How do substituent position and bulkiness influence the anti-leukemic activity of this compound derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
Q. How can contradictory data in cytotoxicity assays (e.g., cancer vs. normal cell lines) be resolved?
- Methodological Answer : Contradictions often arise from differential redox environments. To address this:
- Use ROS-specific probes (e.g., DCFH-DA) to confirm oxidative stress selectivity in cancer cells .
- Perform comet assays to assess DNA damage thresholds in normal vs. malignant cells .
- Normalize data using synchrotron-based X-ray fluorescence to map intracellular drug distribution and exclude off-target effects .
Q. What computational strategies are effective for predicting conformational stability of thiazole derivatives?
- Methodological Answer :
- DFT calculations (M06-2X/6-311++G(d,p)) : To map potential energy surfaces (PES) and identify low-energy conformers stabilized by intramolecular H-bonds (e.g., β₂ conformation in thiazole-amino acids) .
- Molecular docking (AutoDock Vina) : For simulating interactions with biological targets (e.g., EGFR kinase) and rationalizing meta/para substituent preferences .
- ClogP calculations : To predict bioavailability and guide synthetic modifications .
Data Contradictions and Resolution
Q. Why do some thiazole hybrids show activity in antimicrobial assays but fail in vivo?
- Methodological Answer : Discrepancies may stem from:
- Poor pharmacokinetics : Use HPLC-MS to monitor plasma stability and identify metabolic degradation hotspots (e.g., nitro-reductase cleavage) .
- Biofilm interference : Incorporate confocal microscopy with LIVE/DEAD staining to assess biofilm penetration efficiency .
- Species-specific toxicity : Cross-validate results in Galleria mellonella or murine infection models .
Key Research Gaps and Future Directions
- Mechanistic ambiguity in antiviral activity : Prioritize cryo-EM studies to visualize thiazole-viral protease interactions .
- Scalability of solvent-free syntheses : Optimize microwave-assisted protocols to reduce reaction times and improve yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
